Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-
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Overview
Description
4-(4-Chlorophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine is a synthetic organic compound that features a piperidine ring substituted with chlorophenyl and imidazolylphenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Substitution Reactions: The chlorophenyl and imidazolylphenyl groups can be introduced through nucleophilic substitution reactions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, may be employed to attach the aromatic groups to the piperidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions could target the aromatic rings or the piperidine nitrogen.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
4-(4-Chlorophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Possible therapeutic applications, such as in the development of drugs targeting specific receptors.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with imidazole and piperidine rings can interact with various receptors or enzymes, modulating their activity. The molecular targets might include G-protein coupled receptors, ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-4-phenylpiperidine: Lacks the imidazole ring, potentially altering its biological activity.
4-(4-Bromophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine: Similar structure with a bromine atom instead of chlorine, which might affect its reactivity and interactions.
Uniqueness
The presence of both chlorophenyl and imidazolylphenyl groups in 4-(4-Chlorophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine makes it unique, potentially offering a distinct profile of biological activity and chemical reactivity compared to similar compounds.
Properties
CAS No. |
832731-03-0 |
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Molecular Formula |
C20H16O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-[4-(3-phenylphenoxy)phenyl]acetic acid |
InChI |
InChI=1S/C20H16O3/c21-20(22)13-15-9-11-18(12-10-15)23-19-8-4-7-17(14-19)16-5-2-1-3-6-16/h1-12,14H,13H2,(H,21,22) |
InChI Key |
KORUMXLWCILAAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)OC3=CC=C(C=C3)CC(=O)O |
Origin of Product |
United States |
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